8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Description
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Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-5-26-10-12-27(13-11-26)15-18-23-20-19(21(29)25(4)22(30)24(20)3)28(18)14-17-8-6-16(2)7-9-17/h6-9H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUJNONBJHTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, with CAS number 797028-19-4, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with various functional groups that may influence its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure features an ethylpiperazine moiety and a methylphenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 797028-19-4 |
| Molecular Formula | C23H33N6O2 |
| Molecular Weight | 425.5 g/mol |
Antitumor Activity
Research indicates that compounds structurally similar to this compound may possess antitumor properties. For example, studies have shown that certain purine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Study:
In a study involving human lung cancer cell lines, a related purine derivative demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptotic pathways.
Neuroprotective Effects
Some purine derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to modulate adenosine receptors is particularly relevant in this context, as adenosine signaling is implicated in neuroinflammation and neuronal survival.
Research Findings:
A study published in the Journal of Neurochemistry reported that certain derivatives improved neuronal survival under oxidative stress conditions by modulating adenosine receptor activity. This suggests potential therapeutic applications for neuroprotection.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine ring is known to enhance membrane permeability and disrupt bacterial cell integrity.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
